REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:26])[C:5](=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH3:6])[CH3:2].[CH2:27](O)[CH:28]=[O:29]>C(Cl)Cl>[CH2:1]([O:3][C:4](=[O:26])[C:5]([CH3:6])=[CH:27][CH2:28][OH:29])[CH3:2]
|
Name
|
|
Quantity
|
886 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=O)O
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
Resulting crude product
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=CCO)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 304 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |